molecular formula C14H11N3O4 B5874882 1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B5874882
M. Wt: 285.25 g/mol
InChI Key: KVDYMVHJTKBHQN-UHFFFAOYSA-N
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Description

1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines. These compounds are characterized by a fused tricyclic structure containing an oxazepine ring. The presence of a nitro group and a methylamino group in the structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound can be scaled up using the same synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted dibenzo[b,f][1,4]oxazepines with different functional groups, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The nitro group and the methylamino group play crucial roles in its reactivity and interaction with biological molecules. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the nitro and methylamino groups.

    1-(amino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains an amino group instead of a methylamino group.

    1-(methylamino)-3-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains a chloro group instead of a nitro group.

Uniqueness

1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-(methylamino)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-15-10-6-8(17(19)20)7-12-13(10)14(18)16-9-4-2-3-5-11(9)21-12/h2-7,15H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDYMVHJTKBHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=CC(=C1)[N+](=O)[O-])OC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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